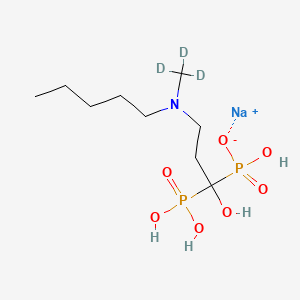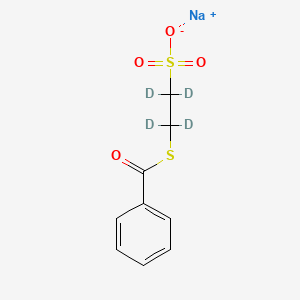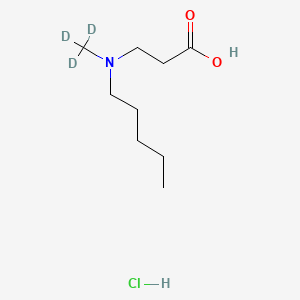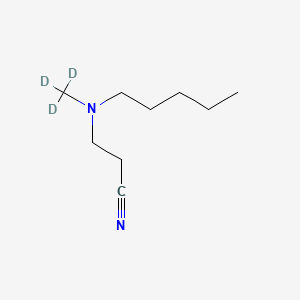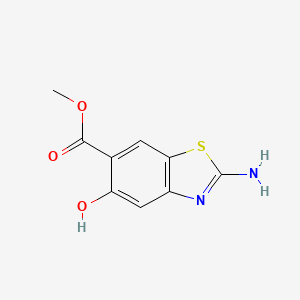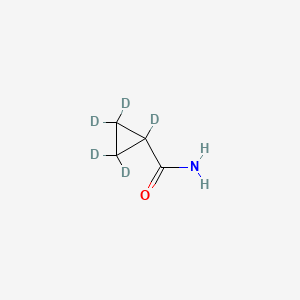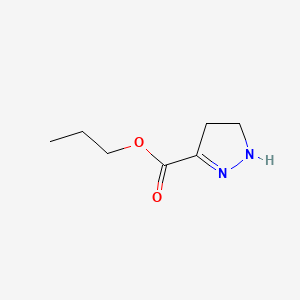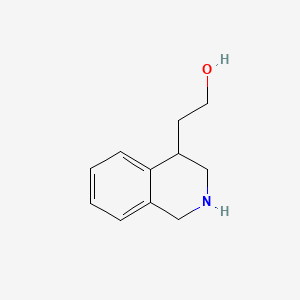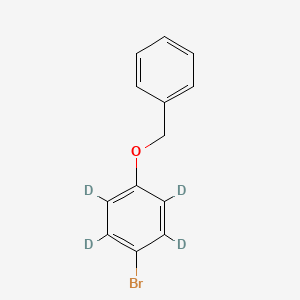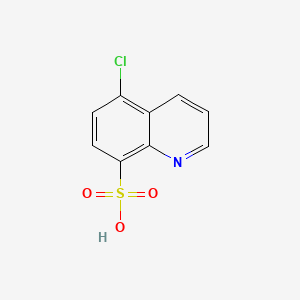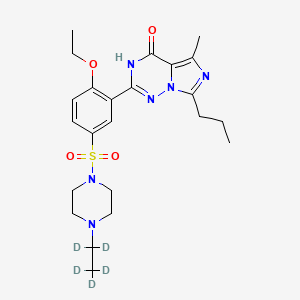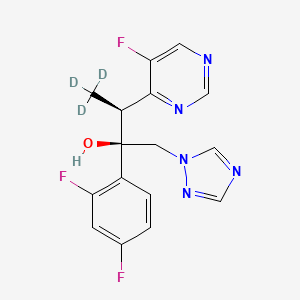
Trandolaprilat-fenil-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trandolaprilat-phenyl-d5 is a stable isotope-labeled compound, specifically a deuterated form of trandolaprilat. It is used primarily in scientific research as a reference standard for the quantification and analysis of trandolaprilat in various biological matrices. Trandolaprilat itself is the active metabolite of trandolapril, an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure .
Aplicaciones Científicas De Investigación
Trandolaprilat-phenyl-d5 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of trandolaprilat in various samples.
Biology: Employed in metabolic studies to trace the biotransformation of trandolaprilat in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of trandolaprilat in the human body.
Mecanismo De Acción
Target of Action
Trandolaprilat-phenyl-d5, also known as Trandolaprilate D5, is a labeled metabolite of Trandolapril . Trandolapril is a prodrug of an Angiotensin-Converting Enzyme (ACE) inhibitor . ACE is the primary target of Trandolaprilat-phenyl-d5. ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by Trandolaprilat-phenyl-d5 is the RAAS. By inhibiting ACE and preventing the formation of ATII, Trandolaprilat-phenyl-d5 disrupts the RAAS, leading to vasodilation, decreased fluid volume, and ultimately, a reduction in blood pressure .
Pharmacokinetics
Trandolapril, the prodrug of Trandolaprilat-phenyl-d5, is metabolized in the liver to its biologically active form, Trandolaprilat . The absorption of Trandolapril is slowed with food, and it is distributed at approximately 18 L . It is excreted in urine (~33% as Trandolapril and Trandolaprilat) and feces (~66%) . The half-life elimination of Trandolapril is 6 hours, and Trandolaprilat is effectively 22.5 hours .
Result of Action
The primary molecular effect of Trandolaprilat-phenyl-d5 is the inhibition of ACE, leading to decreased levels of ATII . This results in various cellular effects, including reduced vasoconstriction and decreased aldosterone secretion. Clinically, these effects manifest as a reduction in blood pressure .
Action Environment
The action of Trandolaprilat-phenyl-d5 can be influenced by various environmental factors. For instance, the presence of food can slow the absorption of Trandolapril . Additionally, renal and hepatic function can impact the metabolism and excretion of the drug . In patients with renal impairment or mild to moderate alcoholic cirrhosis, plasma concentrations of Trandolapril and Trandolaprilat were found to be greater .
Análisis Bioquímico
Biochemical Properties
Trandolaprilat-phenyl-d5 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The primary interaction of Trandolaprilat-phenyl-d5 is with the angiotensin-converting enzyme (ACE). Trandolaprilat-phenyl-d5 inhibits ACE, the enzyme responsible for the conversion of angiotensin I (ATI) to angiotensin II (ATII) .
Cellular Effects
Trandolaprilat-phenyl-d5 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. By inhibiting ACE, Trandolaprilat-phenyl-d5 regulates blood pressure and is a key component of the renin-angiotensin-aldosterone system (RAAS) .
Molecular Mechanism
The mechanism of action of Trandolaprilat-phenyl-d5 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Trandolaprilat-phenyl-d5 inhibits ACE, preventing the formation of angiotensin II from angiotensin I .
Temporal Effects in Laboratory Settings
The effects of Trandolaprilat-phenyl-d5 change over time in laboratory settings. Trandolaprilat-phenyl-d5 is absorbed rapidly, and peak plasma levels and AUCs are dose-dependent . There is no Trandolapril accumulation, but there is mild Trandolaprilat accumulation .
Dosage Effects in Animal Models
The effects of Trandolaprilat-phenyl-d5 vary with different dosages in animal models
Metabolic Pathways
Trandolaprilat-phenyl-d5 is involved in the metabolic pathways of Trandolapril. Cleavage of the ester group of Trandolapril, primarily in the liver, is responsible for conversion to Trandolaprilat-phenyl-d5 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trandolaprilat-phenyl-d5 involves the incorporation of deuterium atoms into the phenyl ring of trandolaprilat. This can be achieved through various synthetic routes, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a deuterium source, a catalyst, and appropriate solvents under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of Trandolaprilat-phenyl-d5 follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic enrichment of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, is essential for the characterization and verification of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Trandolaprilat-phenyl-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce deuterated alcohols or amines .
Comparación Con Compuestos Similares
Trandolapril: The prodrug form of trandolaprilat, which is converted to trandolaprilat in the liver.
Ramiprilat: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Enalaprilat: An active metabolite of enalapril, also an ACE inhibitor used in the treatment of hypertension and heart failure.
Uniqueness: Trandolaprilat-phenyl-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise quantification using mass spectrometry. This makes it an invaluable tool in pharmacokinetic and metabolic studies .
Propiedades
IUPAC Name |
(2S,3aR,7aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29)/t14-,16+,17-,18-,19-/m0/s1/i2D,3D,4D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYHTSYNOHNUSH-PPEBBQNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
